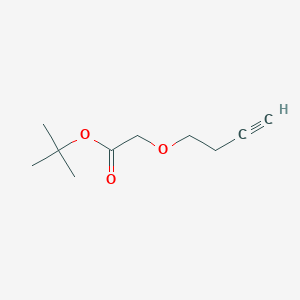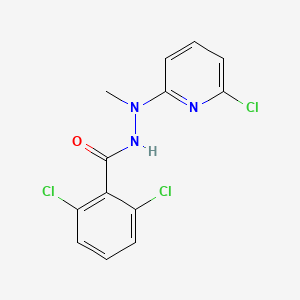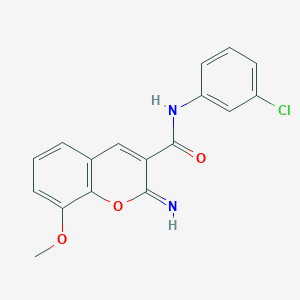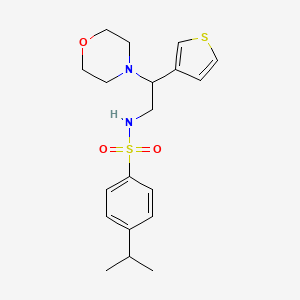
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1996 by a group of researchers at the University of California, San Francisco, led by P. Jeffrey Conn. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Catalytic Applications
The study by Singh et al. (2010) discusses the synthesis of Rhodium(III) complexes involving N-{2-(Arylseleno/telluro)ethyl}morpholine, which have been utilized as efficient catalysts for the transfer hydrogenation reaction of ketones. This indicates potential catalytic applications for N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in similar reactions (Singh, Das, Singh, & Singh, 2010).
Corrosion Inhibition
Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes, including 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine (L2). This research reveals the potential of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in applications related to corrosion inhibition, especially in materials engineering (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).
Structural and Binding Studies
A study by Singh et al. (2000) focused on the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine (L1) and its complexation with palladium(II) and mercury(II). The research demonstrates the structural properties and binding capabilities of morpholine derivatives, which can be insightful for the applications of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in coordination chemistry and materials science (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Polymer and Material Science
Bütün et al. (2011) described the synthesis and characterization of poly(2-(N-morpholino)ethyl methacrylate) microgels, which exhibit multiresponsive behaviors to pH, temperature, and ionic strength. This research highlights the versatility of morpholine derivatives in the field of polymer science and materials engineering, providing insights into the possible applications of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in the development of responsive materials (Bütün, Atay, Tuncer, & Baş, 2011).
Antifouling and Fouling-Release Coatings
Leonardi et al. (2022) investigated the use of N-substituted morpholine structures in PDMS-based antifouling and fouling-release coatings. This study suggests the potential application of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in developing advanced coatings for maritime vessels, which can resist biofouling and improve their efficiency and durability (Leonardi, Medhi, Zhang, Düzen, Finlay, Clarke, Clare, & Ober, 2022).
Propiedades
IUPAC Name |
N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-18-7-9-20(10-8-18)21(26-13-15-29-16-14-26)17-25-23(28)22(27)24-12-11-19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOYSPSZMFKJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2424620.png)

![Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2424622.png)

![Tert-butyl 3-hydroxy-3-[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]azetidine-1-carboxylate](/img/structure/B2424626.png)
![2-Phenyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2424627.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2424630.png)

![3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424634.png)


![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B2424639.png)